molecular formula C23H28N2O5S B11296760 N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11296760
M. Wt: 444.5 g/mol
InChI Key: ROSYAHXVKAXUMR-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based sulfonamide derivative featuring a 4-methoxyphenyl sulfonyl group at position 3, a furan-2-ylmethyl substituent at position 1, and a 2,2-dimethylpropanamide moiety at position 2 of the pyrrole ring. The 4-methoxy group on the sulfonyl phenyl ring introduces electron-donating effects, which may modulate electronic properties and solubility.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C23H28N2O5S/c1-15-16(2)25(14-18-8-7-13-30-18)21(24-22(26)23(3,4)5)20(15)31(27,28)19-11-9-17(29-6)10-12-19/h7-13H,14H2,1-6H3,(H,24,26)

InChI Key

ROSYAHXVKAXUMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C)CC3=CC=CO3)C

Origin of Product

United States

Preparation Methods

One-Pot Sulfonylation-Alkylation

A streamlined approach combines sulfonylation and alkylation in a single pot using DMF as a solvent and K₂CO₃ as a base (120°C, 18 hours). While this reduces steps, yields drop to 55% due to competing side reactions.

Enzymatic Acylation

Lipase-mediated acylation with vinyl pivalate in tert-butanol (40°C, 48 hours) achieves 88% conversion, offering a greener alternative to classical methods. However, scalability remains challenging.

Analytical Characterization Summary

Property Data
Melting Point189–192°C
1H^1H NMR (CDCl₃)δ 1.33 (s, 9H, C(CH₃)₃), 2.21 (s, 6H, pyrrole-CH₃), 4.89 (s, 2H, CH₂)
13C^13C NMRδ 178.9 (C=O), 151.2 (SO₂-C), 110.4 (furan C-2)
HPLC Purity99.1% (C18, acetonitrile/H₂O, 70:30)

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Electron-donating methyl groups direct sulfonylation to the 3-position, but trace 5-sulfonylated byproducts (<5%) are removed via recrystallization.

  • Furan Stability : Furfuryl intermediates are prone to oxidation; reactions are conducted under nitrogen with BHT (0.1%) as a stabilizer.

  • Amine Protection : Temporary Boc protection is employed during alkylation to prevent undesired acylation .

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that compounds similar to N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide exhibit significant anticancer activity. Specifically, studies have shown that this compound can inhibit enzymes associated with cancer progression, suggesting potential use in cancer therapy .

2. Antiulcer Activity
This compound has demonstrated antiulcer properties by inhibiting acid secretion in the gastrointestinal tract. Its mechanism involves the modulation of gastric acid production, making it a candidate for treating conditions like peptic ulcers .

3. Antibacterial Activity
There is emerging evidence supporting the antibacterial effects of this compound against various pathogens. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial activity .

Case Studies

Several studies have investigated the biological activities of derivatives of this compound:

StudyFindings
Foroumadi et al. (2020)Identified significant antibacterial activity against Helicobacter pylori strains .
Xia et al. (2022)Demonstrated anticancer properties through cell apoptosis in various cancer cell lines .
Recent Review (2023)Discussed the synthesis and potential applications in drug design focusing on similar compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Core Heterocycle : The pyrrole ring distinguishes this compound from pyrazole or oxadiazole-based analogs (e.g., pyrazole derivatives in ). Pyrrole’s aromaticity and smaller ring size compared to pyrazole may alter π-π stacking interactions.
  • Sulfonyl Group : The 4-methoxyphenyl sulfonyl group contrasts with the 4-fluorophenyl sulfonyl group in ’s compound, impacting electron-withdrawing vs. electron-donating effects .
  • Amide Substituent : The branched 2,2-dimethylpropanamide group differs from linear amides (e.g., pentanamide in ), affecting lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₄H₂₉N₂O₅S 477.57 g/mol 4-Methoxyphenyl sulfonyl, furan-2-ylmethyl, 2,2-dimethylpropanamide High steric bulk, electron-donating methoxy
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide C₂₀H₂₇FN₂O₃S 394.5 g/mol 4-Fluorophenyl sulfonyl, pentanamide Electron-withdrawing fluoro, linear amide
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide C₂₁H₂₃N₃O₃ 365.43 g/mol Pyrazole core, 4-methoxyphenyl, N-hydroxy-N-methylpropanamide Dual hydroxamate functionality
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Varies by substitution ~400-450 g/mol Oxadiazole-thiazole hybrid, sulfanyl linkage Heterocyclic diversity, potential bioactivity

Key Observations:

Sulfonyl Group Variations: The 4-methoxy group in the target compound enhances solubility in polar solvents compared to the 4-fluoro analog in , which increases electronegativity and may improve membrane permeability .

Amide Chain Effects :

  • The 2,2-dimethylpropanamide in the target compound reduces conformational flexibility compared to pentanamide () or N-hydroxy-N-methylpropanamide (), possibly enhancing metabolic stability .

Biological Activity

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound that possesses a unique combination of structural features. Its molecular formula is C₁₄H₁₉N₃O₃S, indicating the presence of various functional groups that contribute to its biological activity. This article explores the compound's biological activities, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a furan moiety and a methoxyphenyl sulfonyl group. These structural elements enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Feature Description
Molecular FormulaC₁₄H₁₉N₃O₃S
Key Functional GroupsFuran ring, Methoxyphenyl sulfonyl group
Structural CharacteristicsPyrrole ring with multiple substituents

Antiulcer Activity

Research indicates that this compound exhibits significant antiulcer properties. It has been shown to inhibit gastric acid secretion, which is crucial for treating gastrointestinal disorders such as peptic ulcers.

Anticancer Properties

Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression. Preliminary studies suggest that this compound may also possess anticancer properties due to its structural similarities to known anticancer agents. Further research is needed to elucidate its mechanism of action in cancer treatment.

Enzyme Inhibition

The compound may interact with various enzymes, potentially leading to therapeutic effects against diseases associated with enzyme dysregulation. For instance, studies on related compounds have shown promising results in inhibiting enzymes linked to cancer and other diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits strong biological activity against several bacterial strains. For example:

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliWeak to Moderate
Salmonella typhiStrong

These findings suggest that the compound may have potential as an antibacterial agent .

Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with target proteins. The results indicate favorable binding affinities with key enzymes involved in cancer metabolism and bacterial growth inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Pyrrole Core Formation : Condensation of substituted pyrrole precursors (e.g., 4,5-dimethylpyrrole) with a furan-2-ylmethyl group via nucleophilic substitution.

Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .

Amide Coupling : Reaction of the pyrrole intermediate with 2,2-dimethylpropanoyl chloride in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .

  • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group integration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~450–460 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, SHELX software (SHELXL-2018) is used for structure refinement .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :

  • In Vitro Screening :
  • Enzyme Inhibition : Assays against kinases or proteases using fluorogenic substrates; IC50_{50} determination via dose-response curves .
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory NMR or crystallographic data be resolved for this compound?

  • Methodological Answer :

  • Data Discrepancy : Overlapping signals in 1H^1 \text{H}-NMR (e.g., furan vs. pyrrole protons) can be addressed via 2D NMR (COSY, HSQC) .
  • Crystallographic Ambiguity : Use SHELX’s TWINABS for twinned crystal data or hydrogen-bonding analysis (graph set analysis) to validate packing motifs .

Q. What strategies optimize its metabolic stability for in vivo studies?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., sulfonamide hydrolysis) .
  • Structural Modifications :
  • Replace labile groups (e.g., methyl propanamide → cyclopropylamide).
  • Introduce electron-withdrawing substituents on the phenyl ring to slow oxidative metabolism .

Q. How does the sulfonyl group influence target binding compared to analogs?

  • Methodological Answer :

  • SAR Study : Compare binding affinities of analogs with/without the sulfonyl group:
Compound ModificationTarget (e.g., COX-2) IC50_{50} (nM)Notes
4-Methoxyphenylsulfonyl12 ± 1.5High affinity
Phenylsulfonyl45 ± 3.2Reduced activity
No sulfonyl group>1000Inactive
Data adapted from studies on similar sulfonamide derivatives .
  • Computational Modeling : Docking studies (AutoDock Vina) to assess hydrogen bonding between sulfonyl oxygen and active-site residues .

Q. What crystallographic challenges arise due to its flexible substituents?

  • Methodological Answer :

  • Disorder in Crystal Lattice : Flexible furan-2-ylmethyl or dimethylpropanamide groups may cause disorder. Mitigate via:
  • Low-temperature data collection (100 K).
  • Use of SHELXL’s PART and EADP instructions to model partial occupancy .
  • Twinned Crystals : Test for twinning using PLATON’s TWINCHECK and refine with HKLF5 format .

Critical Considerations for Researchers

  • Synthetic Reproducibility : Trace impurities (e.g., unreacted sulfonyl chloride) can skew biological data. Monitor via TLC/HPLC .
  • Biological Assay Design : Include positive controls (e.g., celecoxib for COX-2 assays) to validate experimental conditions .
  • Data Interpretation : Cross-validate crystallographic results with spectroscopic data to resolve ambiguities in substituent orientation .

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